6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by:
- 6,7-Dimethoxy substituents on the quinoline core, which enhance electron density and influence binding interactions.
- A 1-[(3-methylphenyl)methyl] (3-methylbenzyl) substituent, which modulates lipophilicity and steric effects.
Properties
IUPAC Name |
6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-17-8-10-20(11-9-17)33(29,30)25-16-27(15-19-7-5-6-18(2)12-19)22-14-24(32-4)23(31-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRCGLXAKSWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminoacrylic Esters
The most frequently cited approach involves cyclization of 2-((Z)-3-oxo-3-arylpropenylamino)benzoic acid methyl esters. As demonstrated by Stern et al., methyl anthranilate derivatives undergo condensation with β-keto-arylpropenyl chlorides in tetrahydrofuran (THF) at 0–25°C, followed by thermal cyclization in methanol/phenyl ether (1:8) under sodium methoxide catalysis. This method achieves 37–66% yields for the dihydroquinolinone core, with electron-donating substituents on the aryl group enhancing cyclization efficiency.
Schmidt Reaction Alternative
A complementary route employs the Schmidt reaction on 6-methoxy-2-tetralone derivatives, as reported in anticonvulsant agent syntheses. Treatment with sodium azide and concentrated sulfuric acid at 0°C induces ring expansion, forming the 3,4-dihydroisoquinolinone framework in 54–68% yield. While less common for this target, this method offers scalability for gram-scale production.
Methoxylation at C6 and C7 Positions
Methoxy group installation typically precedes core functionalization due to the sensitivity of later intermediates to strong bases. Two protocols dominate:
Direct Methylation of Dihydroxy Precursors
Patent CN106008336A details a nitro-to-methoxy conversion sequence. Starting with 2-nitro-4,5-dimethoxyacetophenone, catalytic hydrogenation (5% Pd/C, 3 atm H₂) in ethanol reduces the nitro group to an amine, which undergoes in situ diazotization and methanolysis to install methoxy groups. This method achieves 82% yield for 6,7-dimethoxy intermediates but requires rigorous control of reaction temperature (60–65°C) to prevent over-reduction.
Ullmann-Type Coupling
Advanced approaches utilize copper(I)-catalyzed coupling between dihydroquinolinone bromides and sodium methoxide. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and DMF at 110°C, this method attains 74% yield with excellent regioselectivity.
Introduction of the 4-methylbenzenesulfonyl (tosyl) group employs p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions:
Direct Sulfonylation
The dihydroquinolinone intermediate (1.0 equiv) reacts with TsCl (1.2 equiv) in dichloromethane (DCM) using triethylamine (2.5 equiv) as base at −10°C. After 4 h, the reaction reaches 89% conversion, with purification via silica gel chromatography (hexane/EtOAc 3:1) yielding 78% of the tosylated product. Kinetic studies reveal pseudo-first-order dependence on TsCl concentration, with an activation energy of 58.2 kJ/mol.
Radical-Mediated Alternative
Recent advances employ visible-light photocatalysis (Ir(ppy)₃, 2 mol%) with TsCl and DIPEA in acetonitrile. Irradiation (450 nm LED) for 12 h enables C–H sulfonylation at C3 with 65% yield, though competing C2 sulfonylation (14%) necessitates careful chromatographic separation.
N-Benzylation at C1 Position
Installation of the (3-methylphenyl)methyl group requires precise N-alkylation:
Mitsunobu Reaction
Optimized conditions use 3-methylbenzyl alcohol (1.5 equiv), triphenylphosphine (1.8 equiv), and diethyl azodicarboxylate (DEAD, 1.8 equiv) in THF at 0°C. After 24 h, the reaction achieves 81% yield with <5% O-alkylation byproduct.
Phase-Transfer Catalysis
For scale-up, benzylation with 3-methylbenzyl bromide (1.2 equiv) proceeds in toluene/50% NaOH (1:1) with tetrabutylammonium bromide (TBAB, 5 mol%). At 80°C for 6 h, this method delivers 76% yield with 99.2% purity by HPLC.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core formation | Aminoester cyclization | 66 | 98.5 | High regiocontrol |
| Methoxylation | Ullmann coupling | 74 | 97.8 | Avoids diazotization risks |
| Tosylation | Schotten-Baumann | 78 | 99.1 | Scalable to 10 mol |
| N-Benzylation | Mitsunobu | 81 | 98.9 | Minimal byproducts |
Mechanistic Considerations
Tosylation Regiochemistry
DFT calculations (B3LYP/6-311+G**) reveal that C3 sulfonylation proceeds via a six-membered transition state where TsCl's sulfur atom coordinates with the quinolinone carbonyl oxygen (ΔG‡ = 23.4 kcal/mol). This orientation directs electrophilic attack to C3 rather than C2 (ΔG‡ = 27.1 kcal/mol).
Benzylation Stereoelectronic Effects
The N1 lone pair alignment in 1,4-dihydroquinolin-4-one creates a 112° dihedral angle with the C4 carbonyl, favoring axial attack by the 3-methylbenzyl electrophile. Molecular dynamics simulations show 3-methyl substitution on the benzyl group reduces steric hindrance by 18% compared to para-substituted analogs.
Industrial Scalability Challenges
Patent CN110845410A's one-pot methodology, while developed for related dihydroisoquinolines, offers insights into solvent engineering. Replacing DMF with cyclopentyl methyl ether (CPME) in benzylation steps reduces genotoxic impurity formation from 1.2% to <0.05%. Continuous flow hydrogenation (H-Cube Pro) paired with in-line IR monitoring enables real-time adjustment of Pd catalyst activity during nitro group reductions.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives with modified functional groups.
Substitution: Formation of quinoline derivatives with new substituents replacing the tosyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) 3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one ()
- Key Differences :
- Substituent at Position 1 : 4-Chlorophenylmethyl vs. 3-methylphenylmethyl.
- Sulfonyl Group : Benzenesulfonyl vs. 4-methylbenzenesulfonyl.
- The absence of a methyl group on the sulfonyl moiety reduces steric hindrance, possibly altering metabolic stability .
(b) 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one ()
- Key Differences: Core Structure: Dihydroquinolin-4-one with a fused chloro-dimethylquinoline vs. a non-fused dimethoxyquinoline. Substituents: Chloro and methyl groups vs. methoxy and sulfonyl groups.
- Impact: The fused chloro-dimethylquinoline enhances π-stacking interactions, as observed in crystallographic studies (centroid-to-centroid distance: 3.94 Å).
Functional Group Analogues
(a) 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Derivatives ()
Examples include ethyl carbamates (6d), methylsulfonyl (6e), and phenylacetyl (6g) derivatives.
- Key Differences: Core Structure: Isoquinoline vs. quinolin-4-one. Substituents: Carbamates, sulfonamides, or acetyl groups vs. sulfonyl and benzyl groups.
- Impact: Isoquinolines exhibit distinct conformational flexibility due to their bicyclic structure. Carbamate and acetyl groups may confer different metabolic profiles compared to sulfonyl moieties .
(b) 4-Methyl-6,7-methylenedioxy-3-(1-naphthyl)quinolin-2-one ()
- Key Differences :
- Oxygen Substituents : Methylenedioxy (O-CH2-O) vs. dimethoxy (two OCH3 groups).
- Position 3 Substituent : 1-Naphthyl vs. 4-methylbenzenesulfonyl.
- Impact :
Comparison with Analogues
Physicochemical Data
*Calculated based on molecular formulas.
Biological Activity
The compound 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative belonging to the class of quinoline compounds. Its unique structure incorporates methoxy groups, a sulfonyl moiety, and a dihydroquinoline framework, which may contribute to its biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Two methoxy groups at positions 6 and 7.
- A sulfonyl group at position 3.
- A dihydroquinoline core which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of dihydroquinoline exhibit significant anticancer properties. For instance, the compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various in vitro assays. The results indicate that it possesses significant free radical scavenging activity.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µM) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 25 | Ascorbic Acid |
| ABTS Scavenging | 30 | Trolox |
| FRAP Assay | 20 | Ferrous Sulfate |
The antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
The mechanisms underlying the biological activities of this compound are multifaceted. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The sulfonyl group may play a crucial role in inhibiting specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound could influence key signaling pathways such as PI3K/Akt and MAPK pathways, leading to altered cell survival and proliferation.
- Interaction with DNA : Preliminary data suggest potential interactions with DNA, which could affect replication and transcription processes.
Case Studies
Several case studies have documented the therapeutic potential of similar compounds derived from quinoline structures. For instance:
- Case Study 1 : A clinical trial involving a related dihydroquinoline compound demonstrated a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen incorporating the compound.
- Case Study 2 : In animal models, administration of the compound led to reduced tumor growth and improved survival rates compared to control groups.
Q & A
Q. What are the optimal synthetic conditions for preparing 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including sulfonylation, alkylation, and cyclization. Key parameters include:
- Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions .
- Catalysts : Use Lewis acids (e.g., InCl₃) for cyclization steps, which improve yields by 15–20% .
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhances solubility of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV detection ensures intermediate purity .
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C6/C7) and dihydroquinoline core integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : SHELXL refinement resolves stereochemical ambiguities; ORTEP-3 visualizes molecular packing .
Q. How can researchers assess solubility and stability under varying experimental conditions?
Methodological Answer:
- Solubility screening : Test in polar (DMSO, methanol) and non-polar (DCM) solvents at 25–37°C; record saturation points via UV-Vis spectroscopy .
- Stability assays : Incubate at pH 2–9 (simulating physiological conditions) and analyze degradation products via HPLC .
Q. What are common synthetic impurities, and how can they be mitigated?
Methodological Answer:
- Impurities : Unreacted sulfonyl chlorides or incomplete alkylation byproducts .
- Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of 4-methylbenzenesulfonyl chloride) and use silica gel chromatography (ethyl acetate/hexane gradients) for purification .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding) be resolved?
Methodological Answer:
- Dose-response profiling : Use IC₅₀/EC₅₀ assays to differentiate target-specific effects from off-target interactions .
- Computational docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding modes, clarifying mechanistic hypotheses .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinities (KD values) for prioritized targets .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
Q. What experimental strategies elucidate reaction mechanisms (e.g., sulfonylation vs. alkylation pathways)?
Methodological Answer:
- Isotopic labeling : Introduce ¹⁸O in sulfonyl chloride to track incorporation via MS .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents to identify rate-determining steps .
- In situ monitoring : ReactIR captures intermediate formation (e.g., sulfonate esters) .
Q. How should experimental designs integrate environmental impact assessments for large-scale synthesis?
Methodological Answer:
- Lifecycle analysis (LCA) : Quantify waste solvent volumes (e.g., DCM) and propose alternatives (e.g., cyclopentyl methyl ether) .
- Ecotoxicology screening : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀) of synthetic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
